![molecular formula C31H25NO B282079 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one, also known as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoquinoline carboxamide derivatives and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one is not fully understood. It is believed to act as a selective ligand for the translocator protein (TSPO), which is involved in the regulation of mitochondrial function, apoptosis, and inflammation. TSPO is highly expressed in immune cells, glial cells, and neuronal cells, and its expression is upregulated in response to inflammation and oxidative stress. 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been shown to bind to TSPO with high affinity and modulate its activity, leading to the anti-inflammatory and neuroprotective effects observed.
Biochemical and Physiological Effects:
8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. It has also been shown to reduce oxidative stress and apoptosis in neuronal cells. In animal models, 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been shown to reduce inflammation, pain, and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been extensively studied and its mechanism of action is well understood. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. However, there are also some limitations to using 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential as a treatment for these diseases. Another area of interest is its potential as an anti-inflammatory and analgesic agent for the treatment of chronic pain and inflammatory disorders. Finally, further studies are needed to optimize the synthesis and formulation of 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which is then reacted with 2,6-difluorobenzyl bromide to obtain 7-bromo-1-(2,6-difluorobenzyl)-2,3,4,5-tetrahydroisoquinoline-3-carboxylic acid. This intermediate is then reacted with 1-pyrrolidinecarboxamide to yield 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. It has also been shown to reduce oxidative stress and apoptosis in neuronal cells.
Propiedades
Fórmula molecular |
C31H25NO |
---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
7,8-diphenyl-9a-pyrrolidin-1-yl-6bH-cyclopenta[a]acenaphthylen-9-one |
InChI |
InChI=1S/C31H25NO/c33-30-28(23-13-5-2-6-14-23)27(22-11-3-1-4-12-22)29-24-17-9-15-21-16-10-18-25(26(21)24)31(29,30)32-19-7-8-20-32/h1-6,9-18,29H,7-8,19-20H2 |
Clave InChI |
LIFGSDXTAOHPPE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C23C(C4=CC=CC5=C4C2=CC=C5)C(=C(C3=O)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
C1CCN(C1)C23C(C4=CC=CC5=C4C2=CC=C5)C(=C(C3=O)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.